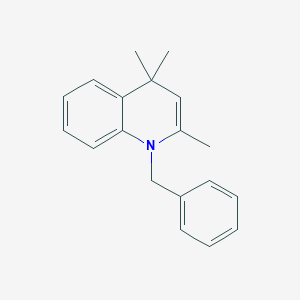

![molecular formula C15H13N3S B414313 4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 322412-26-0](/img/structure/B414313.png)

4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds. These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are sulfur- and nitrogen-containing heterocycles, which are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .

Synthesis Analysis

The synthesis of “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” involves several steps. The basic nucleus is prepared by cyclization of potassium dithiocarbazinate with hydrazine hydrate using water as solvent under reflux condition . This compound is then subjected to addition reaction with different aldehydes to synthesize Schiff bases, which are cyclized by treating with thioglycolic acid to prepare the final compounds .Molecular Structure Analysis

The molecular structure of “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” include cyclization, addition reaction, and the formation of Schiff bases .Mecanismo De Acción

Target of Action

It is known that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that “5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

For instance, indole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to have various biological activities, suggesting that “5-(3-methylphenyl)-4-phenyl-4h-1,2,4-triazole-3-thiol” may have similar effects .

Direcciones Futuras

The future directions for “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” and similar compounds could involve further exploration of their pharmacological activities. Given their demonstrated anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and antioxidant activities , these compounds could be attractive for pharmaceutical development.

Propiedades

IUPAC Name |

3-(3-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-6-5-7-12(10-11)14-16-17-15(19)18(14)13-8-3-2-4-9-13/h2-10H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZCZEFEVILMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

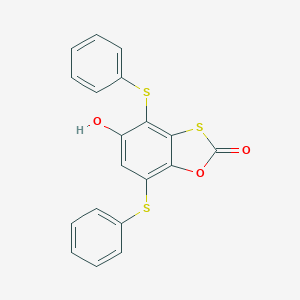

![2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414230.png)

![4,4,8-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414231.png)

![1,6-Bis(4-butoxyphenyl)-2,5-bis[(diethylamino)methyl]hexane-1,6-dione](/img/structure/B414235.png)

![5'-Methyl-1'-prop-2-ynylspiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B414236.png)

![2-(4-butoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414242.png)

![5,6-dimethyl-2-[4-(morpholin-4-yl)phenyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B414244.png)

![2-chloro-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B414245.png)

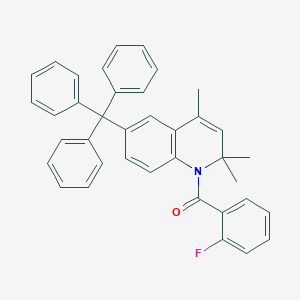

![(2-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B414249.png)

![1-(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B414252.png)

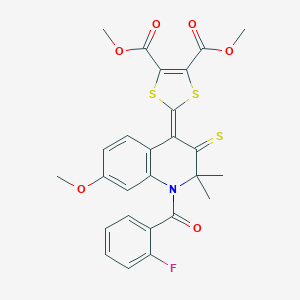

![dimethyl 2-(1-[(4-fluorophenyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414254.png)